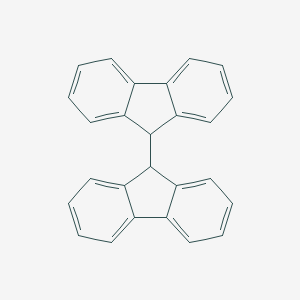

9,9'-Bifluorene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

9-(9H-fluoren-9-yl)-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAIDADUIMVTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165188 | |

| Record name | 9,9'-Bi-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-12-7 | |

| Record name | 9,9'-Bi-9H-fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,9'-Bifluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,9'-Bi-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Properties of 9,9'-Bifluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,9'-Bifluorene, a unique molecular scaffold composed of two fluorenyl moieties linked at the C9 position, has garnered significant attention in the fields of materials science and medicinal chemistry. Its rigid, spiro-conjugated structure imparts distinct optical, electronic, and thermal properties, making it a versatile building block for advanced organic materials. Furthermore, the broader family of fluorene derivatives has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, highlighting the potential of the this compound core in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and multifaceted properties of this compound, offering detailed experimental protocols and a summary of its key characteristics to facilitate further research and development.

Introduction

Fluorene and its derivatives are a well-established class of polycyclic aromatic hydrocarbons that have been extensively explored for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. The fusion of two fluorene units to form this compound introduces a three-dimensional, non-coplanar structure that effectively disrupts intermolecular packing and enhances solubility and thermal stability. These attributes are highly desirable for the fabrication of amorphous thin films with uniform morphology, crucial for high-performance electronic devices.

In the realm of drug development, the fluorene core is present in several bioactive compounds.[1] Its rigid framework provides a basis for the design of molecules with specific spatial orientations capable of interacting with biological targets such as enzymes and receptors.[2][3][4] Derivatives of fluorene have been reported to exhibit a range of pharmacological activities, including the inhibition of cancer cell proliferation and microbial growth.[5][6][7] This guide will delve into the primary synthetic routes to this compound and provide a detailed summary of its known physical, chemical, optical, electrochemical, and thermal properties.

Synthesis of this compound

Several synthetic strategies have been employed to construct the this compound scaffold. The most common and effective methods include palladium-catalyzed cross-coupling reactions and classical oxidative coupling.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. For the synthesis of this compound, this typically involves the reaction of a 9-halofluorene with a fluorenylboronic acid or ester derivative in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Ullmann Coupling

The Ullmann coupling reaction, a copper-catalyzed process, provides an alternative route for the synthesis of biaryl compounds. This method typically involves the reaction of two molecules of a 9-halofluorene in the presence of copper powder or a copper salt at elevated temperatures.

Caption: Ullmann coupling for this compound synthesis.

Oxidative Coupling of Fluorene

A more direct approach involves the oxidative coupling of fluorene itself. This can be achieved using various oxidizing agents, with lead oxide being a classical example.

Caption: Oxidative coupling of fluorene for this compound synthesis.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol[8][9][10][11]

-

Reaction Setup: To a dried Schlenk flask, add 9-bromofluorene (1.0 equiv.), fluorene-9-boronic acid pinacol ester (1.2 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Solvent and Base Addition: Evacuate and backfill the flask with argon. Add degassed 1,4-dioxane and an aqueous solution of 2M potassium carbonate (3.0 equiv.).

-

Reaction Execution: Heat the mixture to 80-100 °C and stir under an argon atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, add water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

General Ullmann Coupling Protocol

-

Reaction Setup: In a round-bottom flask, combine 9-iodofluorene (1.0 equiv.) and activated copper powder (2.0 equiv.).

-

Solvent Addition: Add a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene.

-

Reaction Execution: Heat the reaction mixture to 150-200 °C and stir vigorously for 24-48 hours.

-

Work-up: Cool the reaction mixture and filter to remove the copper residues. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., toluene).

-

Purification: Wash the organic extract with water, dry over a drying agent, and remove the solvent in vacuo. Purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/benzene).[8][9]

Oxidative Coupling of Fluorene with Lead Oxide[14][15][16][17]

-

Reaction Setup: In a crucible, thoroughly mix fluorene (1.0 equiv.) and lead(II) oxide (1.5 equiv.).

-

Reaction Execution: Heat the mixture in a sand bath or furnace to 250-270 °C with slow stirring for 2-3 hours.

-

Work-up: Cool the crucible to approximately 150 °C and then carefully quench in cold water to loosen the solid mass.

-

Extraction and Purification: Grind the solid and extract with boiling benzene or toluene. Concentrate the extract and cool to induce crystallization. Recrystallize the crude product from benzene or glacial acetic acid to obtain pure this compound.

Properties of this compound

The unique structural and electronic characteristics of this compound give rise to a range of interesting properties summarized below.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₁₈ | |

| Molecular Weight | 330.42 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 244-246 °C | |

| Solubility | Soluble in chlorinated solvents, THF, toluene; sparingly soluble in alcohols. |

Spectroscopic Data

| Spectroscopic Data | Characteristic Peaks/Values | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.80 (d, 4H), 7.35-7.25 (m, 8H), 7.15 (t, 4H), 5.05 (s, 2H) | [10][11] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.5, 141.2, 127.1, 126.9, 125.0, 119.8, 51.5 | [12] |

| Mass Spectrum (EI) | m/z: 330 [M]⁺ |

Optical Properties

| Property | Value | Reference |

| Absorption Maxima (λ_abs) | ~300-320 nm (in solution) | |

| Emission Maxima (λ_em) | ~340-360 nm (in solution) | |

| Fluorescence Quantum Yield (Φ_F) | High in solution |

Electrochemical Properties[21][22][23][24]

| Property | Value (vs. Fc/Fc⁺) |

| Oxidation Potential (E_ox) | ~1.5 - 1.7 V |

| Reduction Potential (E_red) | ~-2.4 - -2.6 V |

| HOMO Level | ~-5.8 to -6.0 eV |

| LUMO Level | ~-2.1 to -2.3 eV |

Thermal Properties[25][26][27][28][29]

| Property | Value |

| Decomposition Temperature (T_d) | > 350 °C (under N₂) |

| Glass Transition Temperature (T_g) | High, often above 150 °C for derivatives |

Applications in Drug Development

While this compound itself is not a therapeutic agent, the fluorene scaffold is a key component in a variety of biologically active molecules. The rigid and planar nature of the fluorene core allows for the precise positioning of functional groups to interact with biological targets.

Anticancer Activity

Numerous fluorene derivatives have been synthesized and evaluated for their anticancer properties.[6][7][13][14] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the intercalation into DNA, inhibition of topoisomerase enzymes, or modulation of key signaling pathways involved in cancer progression.

Caption: Potential anticancer mechanisms of fluorene derivatives.

Antimicrobial and Anti-inflammatory Activity

Fluorene derivatives have also demonstrated significant antimicrobial activity against a range of bacteria and fungi.[1][4][15][16] Their mode of action can involve disruption of the microbial cell membrane or inhibition of essential enzymes. Additionally, certain fluorene-based compounds have exhibited anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[5][17]

Enzyme Inhibition

The rigid structure of the fluorene nucleus makes it an attractive scaffold for the design of enzyme inhibitors. By introducing appropriate functional groups, fluorene derivatives can be tailored to fit into the active site of specific enzymes, thereby modulating their activity. For example, derivatives have been investigated as inhibitors of α-glucosidase and pyruvate dehydrogenase kinase.[2][3][18][19]

Conclusion

This compound is a fascinating molecule with a unique three-dimensional structure that gives rise to a host of desirable properties for materials science applications. The synthetic routes to this compound are well-established, with palladium-catalyzed couplings and oxidative methods being the most prominent. Its high thermal stability, excellent solubility, and intriguing photophysical and electrochemical characteristics make it a valuable building block for the development of next-generation organic electronic materials.

Furthermore, the proven biological activity of the broader fluorene family provides a strong impetus for the exploration of this compound derivatives in the field of drug discovery. The rigid scaffold offers a platform for the rational design of potent and selective inhibitors of various biological targets. This technical guide has provided a comprehensive overview of the synthesis, properties, and potential applications of this compound, with the aim of stimulating further innovation in both materials science and medicinal chemistry.

References

- 1. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]

- 7. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How To [chem.rochester.edu]

- 9. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]

- 10. This compound(1530-12-7) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. explorationpub.com [explorationpub.com]

- 15. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. New Fluorene Derivatives from Dendrobium gibsonii and Their α-Glucosidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of 9,9'-Bifluorenylidene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal overcrowded alkene, 9,9'-bifluorenylidene. It covers the historical discovery, detailed modern synthetic protocols, and key physicochemical properties. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who are interested in the unique characteristics and applications of this sterically hindered system.

Introduction and Historical Context

9,9'-Bifluorenylidene is a fascinating "overcrowded" alkene, a class of molecules where steric strain significantly influences their structure and reactivity. The molecule consists of two fluorene units connected by a central carbon-carbon double bond. Due to the significant steric hindrance between the hydrogen atoms on the fluorene moieties, the molecule adopts a twisted conformation rather than a planar one.

While early work on related polycyclic aromatic hydrocarbons dates back further, the definitive synthesis and characterization of 9,9'-bifluorenylidene is more recent. Modern synthetic techniques, particularly reductive coupling reactions, have made this and related sterically congested alkenes more accessible for study. These molecules are of significant interest due to their unique photophysical and electronic properties, which are a direct consequence of their strained structures.

Physicochemical and Spectroscopic Data

The unique structural features of 9,9'-bifluorenylidene give rise to distinct physical and spectroscopic properties. A summary of key quantitative data for the parent, unsubstituted compound is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₂₆H₁₆ |

| Molecular Weight | 328.41 g/mol |

| Melting Point | 187 °C |

| Appearance | Red solid |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.41 (d, J = 7.6 Hz, 4H), 7.72 (d, J = 7.2 Hz, 4H), 7.35 (dd, J = 7.2, 7.2 Hz, 4H), 7.23 (dd, J = 7.6, 7.6 Hz, 4H)[1] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 141.1, 140.8, 138.1, 129.0, 126.7, 126.5, 119.7[1] |

| UV-Vis (in Dichloromethane) | λmax ≈ 460 nm |

Key Synthetic Methodologies

The primary challenge in synthesizing 9,9'-bifluorenylidene lies in the formation of the sterically hindered central double bond. Reductive coupling of 9-fluorenone has emerged as the most effective and widely used strategy.

McMurry Reductive Coupling of 9-Fluorenone

The McMurry reaction is a powerful method for the reductive coupling of ketones and aldehydes to form alkenes, and it is particularly well-suited for the synthesis of sterically hindered alkenes like 9,9'-bifluorenylidene. The reaction utilizes a low-valent titanium species, typically generated in situ from the reduction of titanium tetrachloride (TiCl₄) with a reducing agent such as zinc dust.

Caption: McMurry reaction workflow for 9,9'-bifluorenylidene synthesis.

Experimental Protocol: McMurry Reaction

This protocol is adapted from established procedures for the synthesis of sterically hindered alkenes via McMurry coupling.

Materials:

-

9-Fluorenone

-

Titanium tetrachloride (TiCl₄)

-

Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Silica gel for column chromatography

-

Hexane and Dichloromethane (for chromatography)

Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with zinc dust (4.0 equivalents).

-

The flask is flushed with argon or nitrogen to establish an inert atmosphere.

-

Anhydrous THF is added to the flask to cover the zinc dust.

-

The flask is cooled in an ice bath (0 °C).

-

Titanium tetrachloride (2.0 equivalents) is added dropwise to the stirred suspension of zinc dust in THF via the dropping funnel. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, the cooling bath is removed, and the mixture is heated to reflux for 2-3 hours. The color of the mixture should turn from a yellowish-brown to black, indicating the formation of the active low-valent titanium species.

-

-

Reductive Coupling:

-

A solution of 9-fluorenone (1.0 equivalent) in anhydrous THF is prepared.

-

The black slurry of the low-valent titanium reagent is cooled to room temperature.

-

The solution of 9-fluorenone is added to the stirred titanium slurry.

-

The reaction mixture is then heated to reflux and stirred for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of potassium carbonate (K₂CO₃).

-

The mixture is stirred for another 30 minutes and then filtered through a pad of Celite to remove the titanium oxides. The filter cake is washed with THF.

-

The combined organic filtrates are concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

-

The fractions containing the red product are collected and the solvent is evaporated to yield 9,9'-bifluorenylidene as a red solid.

-

Expected Yield: The yields for this reaction can vary but are typically in the range of 60-80%.

Signaling Pathways and Experimental Workflows

The primary "pathway" of interest for 9,9'-bifluorenylidene is its synthetic route. The logical flow of the synthesis and subsequent characterization is a critical workflow for any researcher working with this molecule.

References

Preliminary Investigation of 9,9'-Bifluorene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9,9'-bifluorene scaffold, characterized by two fluorene units linked at the 9-position, has garnered significant attention in the fields of materials science and medicinal chemistry. The unique spiro- or directly-linked arrangement of the fluorene moieties imparts distinct photophysical and biological properties to these derivatives. In the realm of drug development, fluorene derivatives have demonstrated a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This technical guide provides a preliminary investigation into this compound derivatives, focusing on their synthesis, characterization, and potential as therapeutic agents, with a particular emphasis on their anticancer properties.

Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through various chemical strategies. A common approach involves the oxidative coupling of fluorene precursors. For instance, 9,9'-spirobifluorene-based conjugated microporous polymers can be synthesized from unsubstituted spirobifluorene using ferric chloride (FeCl₃) as an inexpensive mediator. This method can proceed via oxidative polymerization, Friedel–Crafts polymerization, or a combination of both.[2]

Another key synthetic route is the condensation reaction of 9-fluorenone with phenols to produce 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), a valuable monomer for high-performance polymers. This reaction is typically catalyzed by a combination of a Brønsted acid and a thiol derivative.[3]

Experimental Protocol: Synthesis of 9,9'-Spirobifluorene-Based Conjugated Microporous Polymers (COP-3)[2]

This protocol describes the competitive oxidative/Friedel-Crafts polymerization to synthesize a 9,9'-spirobifluorene-based conjugated microporous polymer (COP-3).

Materials:

-

9,9'-Spirobifluorene

-

Anhydrous Ferric Chloride (FeCl₃)

-

Dimethoxymethane

-

Dry 1,2-dichloroethane (DCE)

Procedure:

-

A solution of 9,9'-spirobifluorene (0.316 g, 1 mmol) and dimethoxymethane (0.5 mL, 5.7 mmol) in dry DCE (20 mL) is prepared in a two-necked flask equipped with a reflux condenser under a nitrogen atmosphere.

-

Anhydrous FeCl₃ (1.29 g, 8 mmol) is added to the solution.

-

The reaction mixture is stirred at 85°C for 48 hours.

-

After cooling to room temperature, the mixture is poured into methanol (200 mL).

-

The resulting precipitate is collected by filtration and washed sequentially with methanol, distilled water, methanol, tetrahydrofuran, and chloroform.

-

The polymer is then subjected to Soxhlet extraction with methanol for 24 hours.

-

The final product is dried under vacuum at 120°C for 24 hours.

Characterization of this compound Derivatives

The structural elucidation and characterization of this compound derivatives are typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure of the synthesized compounds. For example, in 9,9'-spirobifluorene derivatives, the spiro-carbon typically exhibits a characteristic chemical shift in the ¹³C NMR spectrum.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the derivatives, confirming their identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of the molecules in the solid state.

Biological Activity and Potential Applications in Drug Development

Recent research has highlighted the potential of fluorene derivatives as anticancer agents.[1] Certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS).[4] This mechanism often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4]

A specific fluorenone derivative, 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), has been demonstrated to inhibit the growth of human hepatocellular carcinoma (HCC) cells by inducing ROS production, which subsequently triggers apoptosis, anoikis, and autophagy.[5] Another study on 4,4′-(9-Fluorenylidene) diphenol (BPFL) showed that it can induce oxidative stress, mitochondrial membrane potential dysfunction, and DNA damage, leading to apoptosis in porcine Sertoli cells.[6][7]

Quantitative Data on Anticancer Activity

The anticancer efficacy of this compound and related derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Fluorene Derivative | Cancer Cell Line | IC₅₀ (µM) |

| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76 |

| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3 |

| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon Cancer) | 15.6 |

| Data sourced from BenchChem's comparative guide on fluorene derivatives.[4] |

Signaling Pathways and Mechanisms of Action

The anticancer activity of certain fluorene derivatives is linked to their ability to induce oxidative stress, leading to programmed cell death. The following diagram illustrates a generalized workflow for the synthesis of a this compound derivative and a proposed signaling pathway for its anticancer action.

References

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. researchgate.net [researchgate.net]

- 3. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Chlorogenic Acid Ameliorates Damage Induced by Fluorene-9-Bisphenol in Porcine Sertoli Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chlorogenic Acid Ameliorates Damage Induced by Fluorene-9-Bisphenol in Porcine Sertoli Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 9,9'-Bifluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 9,9'-Bifluorene, a polycyclic aromatic hydrocarbon with applications in materials science and organic electronics. This document details the molecular geometry, crystallographic parameters, and the experimental protocols for its synthesis and single-crystal X-ray diffraction analysis.

Molecular Structure and Crystallographic Data

This compound (C₂₆H₁₈) is a dimeric hydrocarbon composed of two fluorene units linked by a single covalent bond between their respective C9 atoms.[1][2][3] The molecule possesses a non-planar, sterically crowded structure.

The definitive determination of the three-dimensional arrangement of atoms in the crystalline state of this compound was achieved through single-crystal X-ray diffraction. The crystallographic data is archived in the Cambridge Structural Database (CSD) under the deposition number CCDC 297635.

Crystallographic Data Summary

The key crystallographic parameters for this compound are summarized in the table below. This data provides the fundamental information about the unit cell and the overall crystal packing.

| Parameter | Value |

| Chemical Formula | C₂₆H₁₈ |

| Molecular Weight | 330.42 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.2260(1) Å, b = 8.3968(2) Å, c = 33.5357(7) Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 1753.20(6) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.252 Mg/m³ |

| Temperature | 293(2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | 0.035 |

| wR-factor (wR2) | 0.091 |

Data sourced from the Crystallography Open Database, entry for 3,9′-Bi(9H-fluorene), an isomer with similar cell parameters, and PubChem entry for this compound referencing CCDC 297635.[1][4]

Experimental Protocols

Synthesis of this compound

A modern and efficient method for the synthesis of this compound is the catalytic reductive homocoupling of 9-bromofluorene.[1]

Materials:

-

9-Bromofluorene

-

Triruthenium dodecacarbonyl (Ru₃(CO)₁₂) (catalyst)

-

Xylene (solvent)

-

Methanol (for crystallization)

-

N-Bromosuccinimide (for synthesis of 9-bromofluorene)

-

Benzoyl peroxide (for synthesis of 9-bromofluorene)

-

Carbon tetrachloride (for synthesis of 9-bromofluorene)

-

Fluorene (starting material for 9-bromofluorene)

Procedure for Synthesis of 9-Bromofluorene:

-

A mixture of fluorene, N-bromosuccinimide, and benzoyl peroxide in carbon tetrachloride is stirred at reflux for 3 hours.[5]

-

After cooling to room temperature, the mixture is filtered.

-

The filtrate is evaporated under reduced pressure to yield a dark oil.

-

Crystallization from methanol affords 9-bromofluorene as a yellow solid.[5]

Procedure for Reductive Coupling:

-

A solution of 9-bromofluorene in xylene is prepared.

-

A catalytic amount (0.1 mol %) of Ru₃(CO)₁₂ is added to the solution.

-

The mixture is heated to reflux.

-

The reaction progress is monitored by appropriate analytical techniques (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be obtained by the slow evaporation method.

Procedure:

-

A saturated solution of purified this compound is prepared in a suitable solvent, such as benzene or glacial acetic acid, at room temperature.[6]

-

The solution is filtered to remove any insoluble impurities.

-

The clear solution is placed in a vial covered with a perforated lid to allow for slow evaporation of the solvent over several days in a vibration-free environment.

-

Colorless, well-formed crystals will deposit as the solvent evaporates.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound involves the following general steps.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected using monochromatic X-radiation (e.g., Mo Kα). The diffractometer records the intensities and positions of the diffracted X-ray beams.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².

Logical Workflow and Process Visualization

The following diagrams illustrate the key stages in the synthesis and structural analysis of this compound.

References

- 1. Collection - Catalytic Reductive Coupling of 9-Bromofluorene - Organometallics - Figshare [figshare.com]

- 2. This compound [stenutz.eu]

- 3. CN103333204A - Synthesis method of 9,9'-spirobifluorene derivative - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis routes of 9-Bromofluorene [benchchem.com]

- 6. 9,9'-Bi-9H-fluorene [webbook.nist.gov]

Spectroscopic Characterization of 9,9'-Bifluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 9,9'-Bifluorene, a key aromatic hydrocarbon used in the development of organic electronic materials and as a building block in medicinal chemistry. This document outlines the fundamental spectroscopic properties of this compound and provides detailed experimental protocols for its analysis using various spectroscopic techniques.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon consisting of two fluorene moieties linked by a single bond at the C9 position. Its unique electronic and photophysical properties, including high thermal stability and charge carrier mobility, have made it a compound of significant interest in materials science, particularly for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Furthermore, the fluorene core is a privileged scaffold in medicinal chemistry, and understanding its spectroscopic signature is crucial for the characterization of novel derivatives. This guide focuses on the core spectroscopic techniques used to elucidate the structure and properties of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption spectrum is characterized by intense π-π* transitions typical of conjugated aromatic systems.

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Acetonitrile | 265 (with shoulders at 291 and 302) | Not Reported | [1] |

Fluorescence Spectroscopy

Fluorescence spectroscopy reveals the emission properties of this compound upon excitation with UV light. The emission spectrum provides insights into the excited state and relaxation pathways of the molecule.

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| Acetonitrile | 260 | 310 | Not Reported | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| CDCl₃ | 7.64 | d | Aromatic Protons |

| CDCl₃ | 7.23 | t | Aromatic Protons |

| CDCl₃ | 7.05 | t | Aromatic Protons |

| CDCl₃ | 6.93 | d | Aromatic Protons |

| CDCl₃ | 4.80 | s | C9-H |

¹³C NMR Spectroscopy

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a "fingerprint" spectrum that is unique to its structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Specific FTIR spectral data for this compound was not found in the available search results. However, the spectrum is expected to be dominated by characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

Raman Spectroscopy

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the absorption spectrum and identify the wavelengths of maximum absorbance (λmax) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane, or dichloromethane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law. A typical starting concentration is in the micromolar range.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference holder of the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the sample cuvette with a small amount of the this compound solution before filling it. Place the sample cuvette in the sample holder.

-

Data Acquisition: Scan the sample over the desired wavelength range (typically 200-800 nm for aromatic compounds).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum of this compound.

Materials:

-

This compound solution (prepared as for UV-Vis)

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Use a dilute solution of this compound, typically with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Excitation Wavelength Selection: Set the excitation monochromator to the λmax determined from the UV-Vis absorption spectrum (e.g., 260 nm).

-

Emission Scan: Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to a longer wavelength (e.g., 270-600 nm).

-

Data Acquisition: Record the fluorescence emission spectrum.

-

Data Analysis: Identify the wavelength of maximum emission (λem).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of this compound.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the this compound sample in approximately 0.5-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

¹³C NMR: Acquire the carbon spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

Vibrational Spectroscopy (FTIR and Raman)

Objective: To obtain the vibrational spectra (FTIR and Raman) of this compound for structural fingerprinting.

Materials:

-

This compound (solid powder)

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

-

Raman spectrometer

Procedure for FTIR (ATR):

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and record the sample spectrum.

-

Data Analysis: Identify the characteristic vibrational modes from the spectrum.

Procedure for Raman Spectroscopy:

-

Sample Preparation: Place a small amount of the solid this compound sample into a glass capillary or onto a microscope slide.

-

Instrument Setup: Place the sample in the Raman spectrometer's sample holder.

-

Data Acquisition: Excite the sample with a laser of a specific wavelength (e.g., 532 nm or 785 nm) and collect the scattered light.

-

Data Analysis: Analyze the Raman shifts to identify the characteristic vibrational modes.

Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

Caption: Workflow for UV-Vis Spectroscopy.

Caption: Workflow for Fluorescence Spectroscopy.

Caption: Workflow for NMR Spectroscopy.

References

Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Modeling of 9,9'-Bifluorene's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical modeling of the electronic structure of 9,9'-bifluorene, a key building block in organic electronics and photophysics. Understanding the electronic properties of this molecule is paramount for the rational design of novel materials with tailored functionalities for applications ranging from organic light-emitting diodes (OLEDs) to molecular sensors. This document outlines the computational methodologies, presents key electronic parameters, and visualizes the underlying processes to facilitate a comprehensive understanding for researchers in materials science and drug development.

Core Concepts in Theoretical Modeling

The electronic structure of this compound is primarily investigated using quantum chemical calculations, with Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) being the most prevalent methods.[1][2] These computational approaches allow for the prediction of various electronic properties, providing insights that are often complementary to experimental data.

The fundamental goal of these theoretical models is to solve the Schrödinger equation for the molecule, which provides information about the energy levels of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that governs the molecule's electronic transitions, chemical reactivity, and photophysical properties.[3][4] A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum.[5]

Computational Workflow for Electronic Structure Calculation

The theoretical modeling of this compound's electronic structure typically follows a systematic workflow. This process begins with the optimization of the molecule's ground-state geometry, followed by the calculation of its electronic properties and, subsequently, the investigation of its excited states.

Key Electronic Properties and Data

Theoretical calculations yield a wealth of quantitative data that characterize the electronic nature of this compound. The following table summarizes key electronic properties for fluorene-based compounds, providing a reference for the expected values for this compound. These parameters are crucial for designing molecules with specific electronic behaviors.

| Property | Description | Typical Calculated Values for Fluorene Derivatives |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential and the ability to donate an electron. | -5.0 to -6.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity and the ability to accept an electron. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (Eg) | Energy difference between the HOMO and LUMO. Correlates with the lowest energy electronic transition. | 2.5 to 4.5 eV |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | 5.0 to 6.0 eV |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | 1.5 to 2.5 eV |

| Singlet-Triplet Splitting (ΔE_ST) | The energy difference between the lowest singlet and triplet excited states. Important for OLED efficiency. | 0.2 to 0.7 eV |

| Maximum Absorption Wavelength (λ_max) | The wavelength at which the molecule exhibits its strongest light absorption. | 300 to 450 nm |

| Oscillator Strength (f) | A dimensionless quantity that expresses the strength of an electronic transition. | 0.1 to 1.5 |

Experimental Protocols for Validation

Theoretical predictions of electronic structure are most powerful when validated by experimental data. The two primary experimental techniques used to corroborate calculated electronic properties are UV-Vis Spectroscopy and Cyclic Voltammetry.

UV-Vis Spectroscopy

Purpose: To measure the wavelengths of light absorbed by the molecule, which correspond to electronic transitions between molecular orbitals. The wavelength of maximum absorption (λ_max) can be directly compared to the calculated absorption spectrum from TD-DFT.

Methodology:

-

A solution of this compound in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) of a known concentration is prepared.

-

A UV-Vis spectrophotometer is calibrated using a blank sample containing only the solvent.

-

The absorbance of the this compound solution is measured over a range of wavelengths (typically 200-800 nm).

-

The wavelength of maximum absorbance (λ_max) is identified from the resulting spectrum.

Cyclic Voltammetry (CV)

Purpose: To determine the electrochemical properties of the molecule, specifically its oxidation and reduction potentials. These values can be used to estimate the HOMO and LUMO energy levels.

Methodology:

-

A solution of this compound is prepared in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

A potential is swept linearly to a set value and then swept back to the initial potential.

-

The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

-

The onset of the first oxidation and reduction peaks are used to estimate the HOMO and LUMO energy levels, respectively, often referenced to a standard like ferrocene/ferrocenium (Fc/Fc+).

Signaling Pathways and Electronic Transitions

The absorption of light by this compound initiates a series of photophysical processes. These processes, including electronic excitation, relaxation, and emission, can be visualized as a signaling pathway. The following diagram illustrates the key electronic transitions.

Conclusion

The theoretical modeling of this compound's electronic structure provides invaluable insights for the development of advanced organic materials. By leveraging computational techniques like DFT and TD-DFT, researchers can predict and understand the electronic properties that govern the performance of these molecules in various applications. The synergy between theoretical calculations and experimental validation is crucial for accelerating the design-build-test-learn cycle in materials discovery and drug development. This guide serves as a foundational resource for professionals seeking to apply these powerful computational tools to their research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. learn.schrodinger.com [learn.schrodinger.com]

- 5. The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties [mdpi.com]

An In-depth Technical Guide to the Photophysical Properties of 9,9'-Bifluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 9,9'-Bifluorene, a key aromatic hydrocarbon in the development of advanced materials. This document details the experimental methodologies for characterizing its optical characteristics and presents the available quantitative data in a structured format. Visual diagrams are included to illustrate key experimental workflows and the relationships between its photophysical parameters.

Core Photophysical Properties of this compound

This compound is a conjugated aromatic hydrocarbon composed of two fluorene units linked at the 9-position. This linkage creates a unique three-dimensional structure that influences its electronic and photophysical behavior. The core photophysical properties of interest include its absorption and emission characteristics, the efficiency of its light emission (fluorescence quantum yield), and the duration of its excited state (fluorescence lifetime).

Data Presentation

The following table summarizes the key photophysical data for this compound. It is important to note that definitive, comprehensive data for the parent this compound molecule is sparse in the literature, with much of the research focusing on its derivatives. The data presented here is based on available information for closely related fluorene compounds and should be considered as a reference point for experimental design.

| Photophysical Parameter | Value | Solvent |

| Absorption Maximum (λ_abs_ max) | ~265 nm (with shoulders at ~291 nm and ~302 nm) | Acetonitrile |

| Molar Extinction Coefficient (ε) | Data not available | - |

| Emission Maximum (λ_em_ max) | ~310 nm | Acetonitrile |

| Fluorescence Quantum Yield (Φ_F_) | Data not available | - |

| Fluorescence Lifetime (τ_F_) | Data not available | - |

Note: The absorption and emission data are based on a study of a "9-BF" monomer, which is likely this compound, used in polymerization reactions.

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key spectroscopic techniques. The following sections provide detailed methodologies for these experiments, adapted from standard protocols for aromatic hydrocarbons and fluorene derivatives.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of light that this compound absorbs.

Objective: To measure the absorption spectrum of this compound and identify the absorption maxima (λ_abs_ max).

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane, or dichloromethane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity with Beer-Lambert law. A typical starting concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the sample cuvette with the this compound solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm for aromatic hydrocarbons).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_abs_ max). If the molar concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

This technique measures the emission of light from this compound after it has absorbed light.

Objective: To measure the fluorescence emission spectrum of this compound and identify the emission maximum (λ_em_ max).

Materials:

-

This compound solution (as prepared for UV-Vis spectroscopy)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes (four-sided polished, 1 cm path length)

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

-

Excitation Wavelength Selection: Set the excitation wavelength to one of the absorption maxima of this compound determined from the UV-Vis spectrum (e.g., 265 nm).

-

Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record its emission spectrum to check for any background fluorescence.

-

Sample Measurement: Place the cuvette containing the this compound solution in the spectrofluorometer. Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 280-500 nm).

-

Data Analysis: Identify the wavelength of maximum fluorescence intensity (λ_em_ max). The resulting spectrum should be corrected for instrument response functions if accurate spectral shapes are required.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_F_) quantifies the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard.

Objective: To determine the fluorescence quantum yield of this compound relative to a standard.

Materials:

-

This compound solutions of varying concentrations

-

A fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Prepare a Series of Dilutions: Prepare a series of solutions of both this compound and the fluorescence standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the spectrofluorometer, keeping the excitation wavelength and all instrument parameters constant.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard. The plots should be linear. The quantum yield of this compound (Φ_F,sample_) can be calculated using the following equation:

Φ_F,sample_ = Φ_F,std_ × (m_sample_ / m_std_) × (η_sample_² / η_std_²)

where:

-

Φ_F,std_ is the quantum yield of the standard.

-

m_sample_ and m_std_ are the slopes of the linear fits for the sample and standard, respectively.

-

η_sample_ and η_std_ are the refractive indices of the sample and standard solutions (often assumed to be the same if the same solvent is used).

-

Fluorescence Lifetime Measurement

Fluorescence lifetime (τ_F_) is the average time the molecule stays in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common method for its determination.

Objective: To measure the fluorescence lifetime of this compound.

Materials:

-

This compound solution

-

TCSPC system, including a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

Procedure:

-

Instrument Setup: The pulsed light source is set to excite the sample at a wavelength where it absorbs. The repetition rate of the laser is adjusted to be significantly lower than the decay rate of the fluorescence to avoid pile-up effects.

-

Data Acquisition: The sample is excited by the laser pulses. The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured for a large number of excitation events.

-

Histogram Formation: A histogram of the number of detected photons versus the time delay is constructed. This histogram represents the fluorescence decay profile.

-

Data Analysis: The decay profile is fitted to an exponential decay function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ_F_). The quality of the fit is assessed by examining the residuals and the chi-squared value.

Visualizations

The following diagrams illustrate the workflow for photophysical characterization and the relationship between key photophysical parameters.

Caption: Experimental workflow for the photophysical characterization of this compound.

Caption: Relationship between the key photophysical parameters of this compound.

In-depth Technical Guide: Initial Binding Studies of 9,9'-Dialkylfluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial binding studies of 9,9'-dialkylfluorene derivatives, with a focus on their interactions with metal ions and carbohydrates. The document outlines the key experimental methodologies, presents available quantitative binding data, and includes visualizations of the experimental workflows.

Introduction

9,9'-Dialkylfluorene derivatives are a class of organic compounds characterized by a fluorene core with two alkyl chains at the 9-position. This structural motif imparts unique photophysical properties, making them promising candidates for various applications, including fluorescent chemosensors. Initial binding studies on these derivatives have primarily explored their ability to selectively interact with and detect metal ions and carbohydrates. These interactions are typically investigated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy. The nature of the substituents on the fluorene backbone can be tailored to create "turn-on" or "turn-off" fluorescent responses upon binding to a target analyte.[1][2]

Quantitative Binding Data

The binding affinity of 9,9'-dialkylfluorene derivatives is a critical parameter in evaluating their potential as chemosensors or therapeutic agents. While comprehensive comparative data is still emerging, studies have reported binding constants for specific derivatives with metal ions.

Table 1: Binding Constants of a 9,9'-Dialkylfluorene Derivative with Zinc Ions

| Fluorene Derivative | Analyte | Method | Binding Constant (K) | Stoichiometry |

| (E)-1-(7-(4-(benzo[d]thiazol-2-yl)styryl)-9,9-bis(2-(2-ethoxyethoxy)ethyl)-9H-fluoren-2-yl)-3-(2-(9,10,16,17,18,19,21,22,23,24-decahydro-6H dibenzo[h,s][3][4][5][6][7][8]trioxatriazacycloicosin-20(7H)-yl)ethyl)thiourea | Zn²⁺ | Absorption and Fluorescence Titration | ~(2-3) x 10⁵ M⁻¹ | 1:1 |

Data extracted from a study on a specific fluorene derivative, illustrating the typical range of binding affinities observed.

Experimental Protocols

The following sections detail the methodologies for the key experiments used in the initial binding studies of 9,9'-dialkylfluorene derivatives.

¹H NMR Spectroscopic Titration

¹H NMR titration is a powerful technique to study host-guest interactions in solution. It allows for the determination of binding stoichiometry and association constants by monitoring the chemical shift changes of protons on the host (fluorene derivative) upon the addition of a guest (metal ion or carbohydrate).

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the 9,9'-dialkylfluorene derivative (host) of a known concentration in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Prepare a stock solution of the guest (metal salt or carbohydrate) of a known, higher concentration in the same deuterated solvent.

-

-

Titration Procedure:

-

Transfer a precise volume of the host solution to an NMR tube.

-

Acquire a ¹H NMR spectrum of the free host.

-

Add incremental amounts of the guest stock solution to the NMR tube containing the host solution.

-

After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.

-

Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Monitor the chemical shift changes (Δδ) of specific protons on the fluorene derivative that are affected by the binding event.

-

Plot the change in chemical shift (Δδ) as a function of the guest/host molar ratio.

-

The stoichiometry of the complex can often be inferred from the inflection point of the titration curve. For a more detailed analysis, a Job's plot can be constructed.

-

Fit the titration data to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the association constant (Kₐ).

-

Fluorescence Spectroscopy Titration

Fluorescence spectroscopy is a highly sensitive method for studying binding interactions, particularly for compounds that exhibit changes in their fluorescence properties upon complexation.

Protocol:

-

Instrument Setup:

-

Use a spectrofluorometer to record fluorescence emission spectra.

-

Determine the optimal excitation wavelength (λₑₓ) by measuring the absorption spectrum of the fluorene derivative.

-

-

Sample Preparation:

-

Prepare a stock solution of the 9,9'-dialkylfluorene derivative in a suitable solvent (e.g., methanol/water mixture). The concentration should be low enough to avoid inner filter effects.

-

Prepare a stock solution of the metal ion or carbohydrate of a known concentration in the same solvent.

-

-

Titration Procedure:

-

Place a specific volume of the fluorene derivative solution into a cuvette.

-

Record the initial fluorescence emission spectrum.

-

Add small aliquots of the guest solution to the cuvette.

-

After each addition, mix the solution and record the fluorescence emission spectrum.

-

Continue this process until the fluorescence intensity reaches a plateau.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at the emission maximum (λₑₘ) against the concentration of the added guest.

-

The binding constant can be determined by fitting the titration data to the Benesi-Hildebrand equation or by using non-linear regression analysis with appropriate binding models.

-

To determine the stoichiometry of the complex, a Job's plot is typically employed. This involves preparing a series of solutions where the mole fraction of the host and guest is varied while keeping the total molar concentration constant. The fluorescence intensity is then plotted against the mole fraction of the host. The maximum or minimum of the plot corresponds to the stoichiometry of the complex.

-

Visualizations

The following diagrams illustrate the experimental workflows for the binding studies.

Caption: Workflow for ¹H NMR Spectroscopic Titration.

Caption: Workflow for Fluorescence Spectroscopy Titration.

References

- 1. Compounds Derived from 9,9-Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kgroup.du.edu [kgroup.du.edu]

- 5. researchgate.net [researchgate.net]

- 6. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]

- 7. researchgate.net [researchgate.net]

- 8. commons.stmarytx.edu [commons.stmarytx.edu]

Methodological & Application

Synthesis of 9,9'-Bifluorene: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide detailed protocols and a comparative analysis of key synthetic techniques for the preparation of 9,9'-Bifluorene, a crucial building block in the development of advanced organic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive guide to established and effective synthetic methodologies.

Introduction

This compound is a key structural motif in a variety of functional organic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. Its rigid, planar, and electron-rich nature imparts desirable photophysical and electronic properties to the resulting materials. The synthesis of this compound can be achieved through several methods, with the most prominent being oxidative coupling of fluorene, Suzuki coupling, and Ullmann coupling. This document outlines the experimental protocols for these methods, presents a comparative analysis of their yields and conditions, and provides visual representations of the reaction pathways.

Comparative Analysis of Synthesis Techniques

The choice of synthetic route for this compound depends on factors such as desired yield, available starting materials, and tolerance to specific reaction conditions. The following table summarizes the quantitative data for the primary synthesis methods.

| Synthesis Method | Starting Material(s) | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Oxidative Coupling | Fluorene | Lead (II) oxide (PbO) | None (neat) | 270 | 2 hours | 50[1] |

| Suzuki Coupling | 9-Bromofluorene, 9-Fluorenylboronic acid (hypothetical) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Toluene/Water | ~100 | 2-24 hours | Not specified for parent |

| Ullmann Coupling | 9-Bromofluorene | Copper powder or Cu(I) salt | DMF, Nitrobenzene | >150 | Several hours | Not specified for parent |

Experimental Protocols

Oxidative Coupling of Fluorene

This method provides a direct route to this compound from the readily available starting material, fluorene.

Materials:

-

Fluorene

-

Lead (II) oxide (PbO)

-

Benzene (or a safer alternative like Toluene)

-

Glacial acetic acid

-

Metal crucible

-

Heating mantle or sand bath

-

Stirring apparatus

Procedure:

-

Thoroughly mix 10 g of fluorene and 15 g of lead (II) oxide in a metal crucible.

-

Heat the mixture with slow stirring in a heating bath to 270 °C.

-

Maintain the temperature at 270 °C for 2 hours.[1]

-

Cool the crucible to 150 °C, and then carefully plunge it into cold water to loosen the contents.[1]

-

Grind the solidified reaction mixture into a fine powder.

-

Extract the product with boiling benzene (or toluene) and concentrate the extract to a small volume.[1]

-

Allow the solution to cool, promoting the crystallization of this compound.

-

Recrystallize the crude product from benzene (or toluene) or glacial acetic acid to obtain colorless crystals.[1] The theoretical yield is 50%.[1]

Suzuki Coupling (Representative Protocol for Biaryl Synthesis)

While a specific protocol for this compound was not found, the following is a general procedure for the Suzuki coupling of an aryl halide with an arylboronic acid, which can be adapted for the synthesis of this compound from 9-bromofluorene and 9-fluorenylboronic acid.

Materials:

-

9-Bromofluorene

-

9-Fluorenylboronic acid (or its pinacol ester)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 9-bromofluorene (1 equivalent), 9-fluorenylboronic acid (1.1-1.5 equivalents), and potassium carbonate (2-3 equivalents).

-

Add a catalytic amount of Pd(PPh₃)₄ (1-5 mol%).

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Fit the flask with a reflux condenser and flush the system with an inert gas.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Ullmann Coupling (Representative Protocol for Biaryl Homocoupling)

Materials:

-

9-Bromofluorene

-

Activated copper powder

-

High-boiling point solvent (e.g., Dimethylformamide (DMF) or Nitrobenzene)

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, combine 9-bromofluorene (1 equivalent) and an excess of activated copper powder (at least 2 equivalents).

-

Add a high-boiling point solvent such as DMF or nitrobenzene.

-

Fit the flask with a reflux condenser and flush the system with an inert gas.

-

Heat the reaction mixture to a high temperature (typically >150 °C) and stir vigorously for several hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the copper and copper salts.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield this compound.

Reaction Mechanisms and Visualizations

The following diagrams illustrate the proposed mechanisms for each synthetic technique.

Oxidative Coupling of Fluorene

The oxidative coupling of fluorene is believed to proceed through a free-radical mechanism. The high temperature facilitates the homolytic cleavage of the C-H bond at the C9 position of fluorene, generating a fluorenyl radical. Two of these radicals then combine to form the C-C bond of this compound.

Caption: Oxidative Coupling Mechanism of Fluorene.

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the organoboron compound to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Caption: Generalized Suzuki Coupling Catalytic Cycle.

Ullmann Coupling

The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides. The mechanism is thought to involve the formation of an organocopper intermediate. Oxidative addition of the aryl halide to copper is followed by reaction with a second molecule of aryl halide and subsequent reductive elimination to form the biaryl product.

Caption: Proposed Ullmann Coupling Mechanism.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The oxidative coupling of fluorene offers a direct and high-temperature method. For milder conditions and potentially higher yields with functionalized precursors, Suzuki and Ullmann couplings represent powerful alternatives, although specific protocols for the parent this compound are less commonly reported. The choice of method will be dictated by the specific requirements of the research, including scale, purity, and the availability of starting materials and reagents. These notes are intended to serve as a foundational guide for the synthesis of this important molecular scaffold.

References

Application Notes and Protocols for 9,9'-Bifluorene in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 9,9'-bifluorene and its derivatives, particularly spirobifluorene, in the field of organic electronics. The unique structural and electronic properties of these molecules make them excellent candidates for various applications, including Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).

Introduction to this compound Derivatives

This compound and its spiro-annulated derivatives, such as 9,9'-spirobifluorene (SBF), are a class of organic materials characterized by a rigid, three-dimensional structure. This spirocyclic core imparts several desirable properties, including high thermal and morphological stability, high glass transition temperatures, and good solubility in common organic solvents.[1] These characteristics are crucial for the fabrication of robust and long-lasting organic electronic devices.

The orthogonal arrangement of the two fluorene units in SBF effectively disrupts π-conjugation across the spiro-center, leading to a high triplet energy. This property makes SBF derivatives particularly suitable as host materials in phosphorescent OLEDs (PhOLEDs), preventing the back-transfer of energy from the phosphorescent dopant to the host. Furthermore, the fluorene units can be readily functionalized at various positions (e.g., C2, C7, C3, C6), allowing for the fine-tuning of their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize charge injection and transport in devices.[2][3]

Synthesis Protocols for Poly(9,9'-spirobifluorene)-Based Polymers

Polyfluorene-based polymers are commonly synthesized via metal-catalyzed cross-coupling reactions, such as Suzuki and Yamamoto polymerizations. These methods allow for the creation of well-defined polymer chains with high molecular weights.

Suzuki Coupling Polymerization Protocol

The Suzuki coupling reaction is a versatile method for carbon-carbon bond formation and is widely used for the synthesis of conjugated polymers.[4]

Protocol for the Synthesis of Poly(2,7-(9,9'-spirobifluorene))

Materials:

-

2,7-Dibromo-9,9'-spirobifluorene (monomer)

-

9,9'-Spirobifluorene-2,7-diboronic acid bis(pinacol) ester (monomer)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

-

Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF) (base)

-

Toluene (solvent)

-

Aliquat 336 (phase transfer catalyst, if using K₂CO₃)

-

Degassed deionized water

Procedure:

-

In a Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,7-dibromo-9,9'-spirobifluorene (1.0 eq) and 9,9'-spirobifluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq) in toluene.

-

Add an aqueous solution of K₂CO₃ (2 M, 4.0 eq) containing a catalytic amount of Aliquat 336.

-

Purge the mixture with the inert gas for 30 minutes to remove any dissolved oxygen.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq), to the reaction mixture.

-